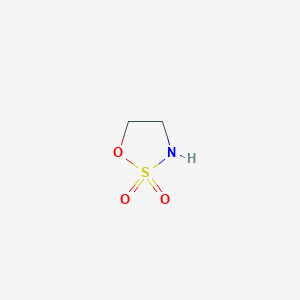

1,2,3-Oxathiazolidine 2,2-dioxide

Descripción general

Descripción

1,2,3-Oxathiazolidine 2,2-dioxide is a useful reagent in the preparation of thiophene analogs of viloxazine, which are potential antidepressant drugs . It is also a useful research chemical .

Synthesis Analysis

The cyclic structures of 1,2,3-Oxathiazolidine 2,2-dioxide were synthesized using a three-step protocol that includes solvent-free reactions and microwave-assisted heating . The synthesis of a new series of organophosphorus compounds having a cyclic sulfamidates moiety was also described .Chemical Reactions Analysis

The cyclic structures of 1,2,3-Oxathiazolidine 2,2-dioxide were synthesized using a three-step protocol that includes solvent-free reactions and microwave-assisted heating . The novel organophosphonates were synthesized within two steps starting from the cyclic sulfamidate (chloroacetylation following by phosphorylation via Arbuzov reaction) .Aplicaciones Científicas De Investigación

1. Anticancer Evaluation

- Summary of Application: A new family of 1,2,3-oxathiazolidine-2,2-dioxide phosphonate derivatives were synthesized and evaluated for their anticancer properties .

- Methods of Application: The cyclic sulfamidate precursors were prepared from α-amino acids after four steps (Reduction, N -Boc protection, cyclization and cleavage). The novel organophosphonates were synthesized within two steps starting from the cyclic sulfamidate (chloroacetylation following by phosphorylation via Arbuzov reaction) .

- Results: A particular compound 7-a (diethyl phosphonate {2- [ (4S)-4-benzyl-1,2,3-oxathiazolidin-3-yl-2,2-dioxyde]-2-oxoethyl}) was essayed for their in vitro cytotoxic activities against a panel of four cell lines (Jurkat, K562, U266, and A431). For all of these cells, the synthesized compound showed low cytotoxicity, even at high concentration levels (4 mM) .

2. Synthesis of Derivatives

- Summary of Application: A novel method for preparing [1,2,3]-oxathiazolidine-2,2-dioxide or [1,2,5]-thiadiazolidine-1,1-dioxide derivatives was developed .

- Methods of Application: The method involves asymmetric reduction of 5H- [1,2,3]-oxathiazole-2,2-dioxide or [1,2,5]-thiadiazoline-1,1-dioxide in the presence of a rhodium compound catalyst and a hydrogen donor .

- Results: The method allows for the convenient and effective preparation of enantiomerically pure [1,2,3]-oxathiazolidine-2,2-dioxide or [1,2,5]-thiadiazolidine-1,1-dioxide derivatives .

3. Introduction of Amino Alkyl Chains

- Summary of Application: Boc protected 2,2-Dioxido-1,2,3-oxathiazolidines are used to introduce amino alkyl chains on aromatic compounds .

- Methods of Application: The specific methods of application are not detailed in the source .

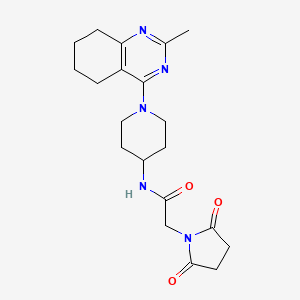

- Results: These compounds have been used in a range of medicinal chemistry projects including par-1 receptor antagonists and glycogen synthase activators .

4. Preparation of Thiophene Analogs

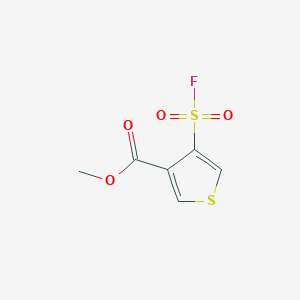

- Summary of Application: 2,2-Dioxide-1,2,3-oxathiazolidine is used in the preparation of thiophene analogs of viloxazine, which are potential antidepressant drugs .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesized thiophene analogs of viloxazine have potential antidepressant properties .

5. Synthesis of 1,3,2-dioxathiolane 2,2-dioxide

- Summary of Application: 1,3,2-dioxathiolane 2,2-dioxide (DTD) is an essential intermediate in organic synthesis and plays a vital role in improving the performance and service life of lithium-ion batteries .

- Methods of Application: A large amount of heat is released during the synthesis process of DTD, leading to its hydrolysis .

- Results: The synthesized DTD improves the performance and service life of lithium-ion batteries .

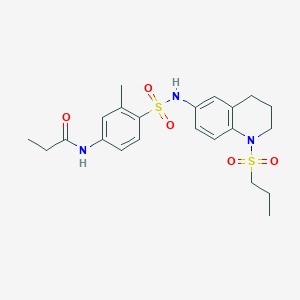

6. Preparation of Tertiary Carbinamine Derivatives

- Summary of Application: 1,2,3-Oxathiazolidine 2,2-dioxide is used in the preparation of tertiary carbinamine derivatives .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesized tertiary carbinamine derivatives have potential medicinal properties .

Safety And Hazards

The safety data sheet for 1,2,3-Oxathiazolidine 2,2-dioxide suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

oxathiazolidine 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3S/c4-7(5)3-1-2-6-7/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBACRDZWRXWNMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Oxathiazolidine 2,2-dioxide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2959821.png)

![N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride](/img/no-structure.png)

![4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2959825.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide](/img/structure/B2959826.png)

![N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B2959827.png)

![2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B2959829.png)

![1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2959830.png)

![(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2959831.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2959836.png)